

Physical and chemical properties of N-Boc-m-phenylenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-*m*-phenylenediamine

Cat. No.: B152999

[Get Quote](#)

N-Boc-m-phenylenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical properties of **N-Boc-m-phenylenediamine**, a versatile intermediate compound. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and applications.

Core Physical and Chemical Properties

N-Boc-m-phenylenediamine, also known as tert-butyl (3-aminophenyl)carbamate, is a mono-protected derivative of *m*-phenylenediamine. The introduction of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected amine, making it a valuable building block in organic synthesis.^[1]

Physical Properties

The key physical properties of **N-Boc-m-phenylenediamine** are summarized in the table below. The compound is typically an off-white to brown solid or powder.^{[1][2]} It is important to note that the parent compound, *m*-phenylenediamine, can turn red or purple upon exposure to air.^[3]

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂	[1] [2] [4] [5] [6] [7]
Molecular Weight	208.26 g/mol	[1] [2] [4] [5] [6] [7]
Appearance	Off-white to gray to brown powder/crystal	[1] [2] [8]
Melting Point	109-114 °C	[1] [2] [4] [5]
Boiling Point	295.1 ± 23.0 °C (Predicted)	[2] [4] [9]
Density	1.152 ± 0.06 g/cm ³ (Predicted)	[4] [5]
Solubility	Slightly soluble in methanol	[4] [8]
pKa	13.57 ± 0.70 (Predicted)	[8]
LogP	2.5	[2]

Chemical Properties and Reactivity

N-Boc-m-phenylenediamine is primarily utilized as an intermediate in multi-step organic syntheses. The Boc group provides a stable protection for one of the amine functionalities, allowing the free amine to undergo various chemical transformations.[\[1\]](#) The Boc group is known to be stable under a range of conditions but can be readily removed using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[\[10\]](#)

This compound serves as a crucial precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[\[1\]](#) Its ability to undergo selective N-functionalization makes it a versatile tool for creating complex molecular architectures.

Experimental Protocols

This section details the common experimental procedures for the synthesis, purification, and analysis of **N-Boc-m-phenylenediamine**.

Synthesis of N-Boc-m-phenylenediamine

A common method for the synthesis of **N-Boc-m-phenylenediamine** involves the reduction of tert-butyl (3-nitrophenyl)carbamate.[5][11]

Reaction:

- Starting Material: tert-butyl (3-nitrophenyl)carbamate (10.75 g, 45.12 mmol)
- Catalyst: 10% Palladium on carbon (Pd/C) (0.48 g)
- Solvent: Methanol (150 mL)
- Reducing Agent: Hydrogen gas (H₂)

Procedure:

- Dissolve tert-butyl (3-nitrophenyl)carbamate in methanol in a suitable reaction vessel.
- Add the 10% Pd/C catalyst to the solution.
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
- Stir the reaction mixture vigorously at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v) as the eluent to yield **N-Boc-m-phenylenediamine** as a light yellow solid.[11]

Purification

The primary method for purifying **N-Boc-m-phenylenediamine** is silica gel column chromatography, as described in the synthesis protocol.[11] Recrystallization from a suitable solvent system can also be employed to obtain a higher purity product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of **N-Boc-m-phenylenediamine**.

HPLC Conditions (Adapted from phenylenediamine isomer analysis):

- Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å
- Mobile Phase: Acetonitrile and water with an acidic buffer (e.g., 0.1% H₂SO₄)
- Flow Rate: 1.0 mL/min
- Detection: UV at 200 nm

Spectroscopic Data (Predicted)

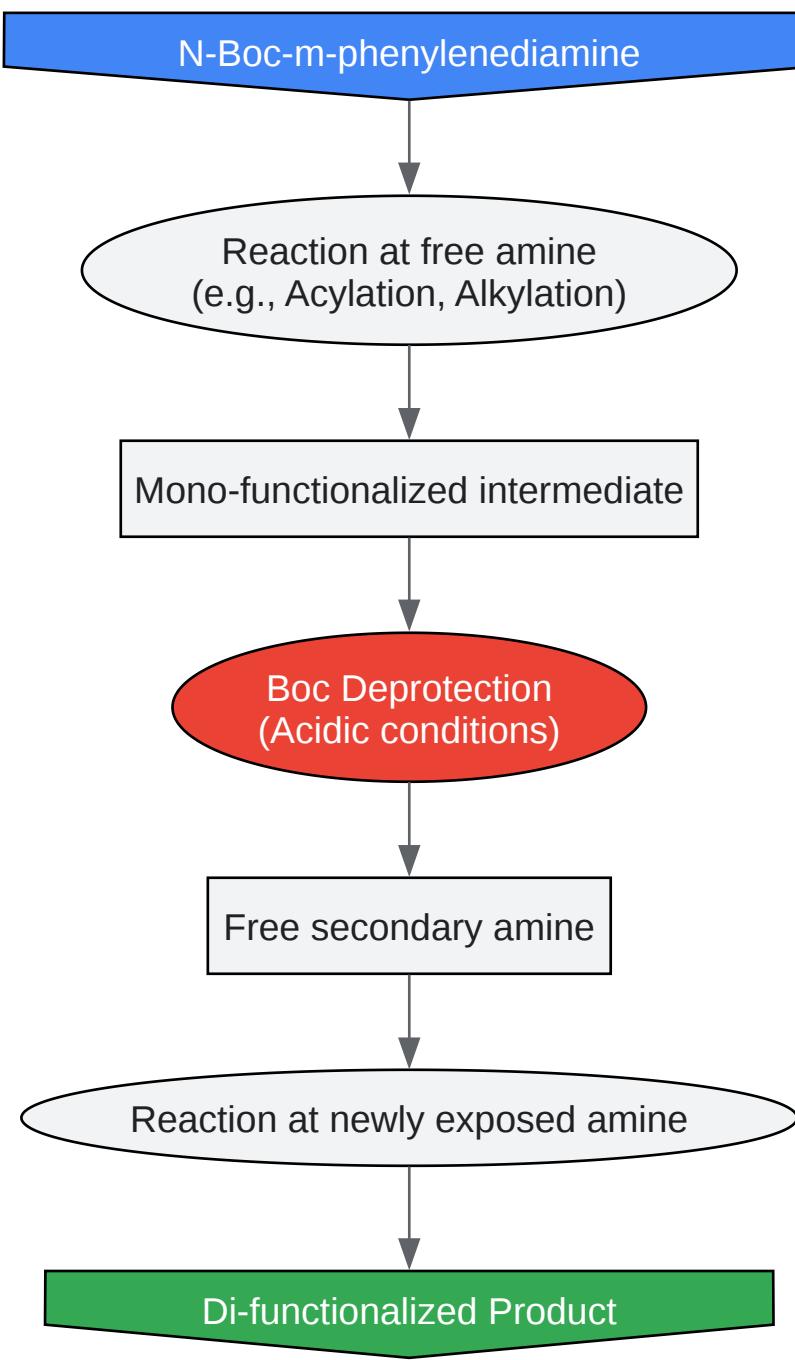

While experimental spectra for **N-Boc-m-phenylenediamine** are not readily available in the public domain, the expected spectral characteristics can be predicted based on its chemical structure.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons, the amine protons, the N-H proton of the carbamate, and the singlet for the nine protons of the tert-butyl group.
¹³ C NMR	Resonances for the aromatic carbons, the carbon of the carbonyl group in the carbamate, and the carbons of the tert-butyl group.
IR Spectroscopy	Absorption bands for N-H stretching of the primary amine and the carbamate, C=O stretching of the carbamate, and C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (208.26 g/mol), along with characteristic fragmentation patterns such as the loss of the Boc group.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **N-Boc-m-phenylenediamine** from its nitro precursor.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Boc-m-phenylenediamine**.

Logical Use in Synthesis

The diagram below illustrates the logical workflow of using **N-Boc-m-phenylenediamine** as a building block in a multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: Sequential functionalization using **N-Boc-m-phenylenediamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 68621-88-5 Cas No. | tert-Butyl (3-aminophenyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 4. tert-butyl (S)-(1-(3-aminophenyl)ethyl)carbamate(1610767-01-5) 1H NMR spectrum [chemicalbook.com]
- 5. 68621-88-5 | tert-Butyl (3-aminophenyl)carbamate | Rociletinib | Ambeed.com [ambeed.com]
- 6. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m-Phenylenediamine(108-45-2) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 68621-88-5|tert-Butyl (3-aminophenyl)carbamate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Physical and chemical properties of N-Boc-m-phenylenediamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152999#physical-and-chemical-properties-of-n-boc-m-phenylenediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com